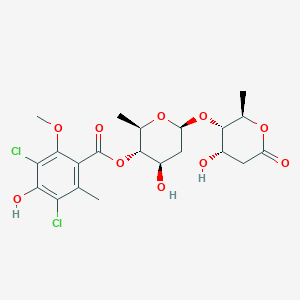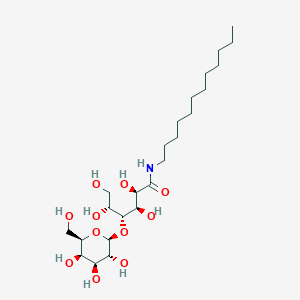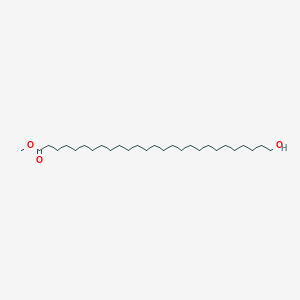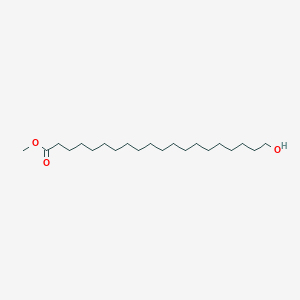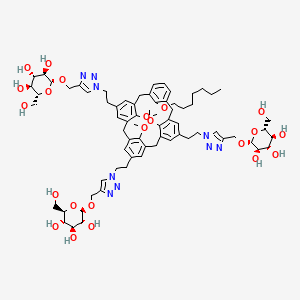
L-tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-threonyl-L-seryl-L-alpha-glutamyl-L-lysyl-L-seryl-L-glutaminyl-L-threonyl-L-prolyl-L-leucyl-L-valyl-L-threonyl-L-leucyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-isoleucyl-L-lysyl-L-asparaginyl-L-valyl-L-histidyl-L-lysyl-L-lysylglycyl-L-glutamine
Descripción general
Descripción
β-Endorphin (β-EP) is an endogenous opioid neuropeptide with diverse biological activities. It is produced via piomelanocortin cleavage in the pituitary gland, hypothalamus, and in lymphocytes, then migrates to its sites of action which include plasma, gut, skin, placenta, cerebrospinal fluid, and cardiac tissues. β-EP induces concentration-dependent decreases in electrically stimulated contraction of the mouse vas deferens that can be reversed by the μ-opioid antagonist CTP and Δ-opioid antagonist ICI 174,864.2 In vivo, β-EP (5 μg, i.c.v.) slows gastrointestinal transit in mice. β-EP (0.5 or 5 μg, i.c.v.) stimulates food intake in rats for 4 to 6 hours, however, this effect is not prolonged with continuous infusion. It antagonizes the appetite-suppressive effects of α-melanocyte-stimulating hormone (α-MSH) for the first three days post administration. β-EP also reduces paralytic demyelination induced by the murine coronavirus MHV-JHM in immunocompetent, but not irradiated or immune-incompetent, mice and rats.
Mecanismo De Acción
Target of Action
β-Endorphin, also known as “L-tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-threonyl-L-seryl-L-alpha-glutamyl-L-lysyl-L-seryl-L-glutaminyl-L-threonyl-L-prolyl-L-leucyl-L-valyl-L-threonyl-L-leucyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-alanyl-L-isoleucyl-L-isoleucyl-L-lysyl-L-asparaginyl-L-valyl-L-histidyl-L-lysyl-L-lysylglycyl-L-glutamine”, primarily targets the μ-opioid receptors . These receptors are found throughout the body, brain, and cells of the immune system .
Mode of Action
β-Endorphin acts as an agonist of the opioid receptors, preferentially binding to the μ-opioid receptor . It interferes with the function of another neuropeptide, either by direct inhibition of neuropeptide release or induction of a signaling cascade that reduces a neuropeptide’s effects .
Biochemical Pathways
β-Endorphin is produced through the cleavage of pro-opiomelanocortin (POMC), primarily involving prohormone convertases (PC) 1 and 2 . It is secreted by the pituitary gland and reaches all tissues present in the body by diffusion . It plays a role in certain behavioural patterns (stress, alcoholism), obesity, diabetes, and psychiatric diseases .
Pharmacokinetics
β-Endorphin is a neurohormone secreted by the pituitary gland and reaches all tissues present in the body by diffusion . Many laboratories have investigated variations in serum levels of β-Endorphin under widely varying physiological or pathological conditions .
Result of Action
β-Endorphin has been associated with hunger, thrill, pain, maternal care, sexual behavior, and reward cognition . It is primarily utilized in the body to reduce stress and maintain homeostasis . It also plays a role in certain behavioural patterns (stress, alcoholism), obesity, diabetes, and psychiatric diseases .
Action Environment
The action of β-Endorphin is influenced by various environmental factors. For instance, stressful stimuli can activate the release of β-Endorphin, which then interacts with peripheral opioid receptors to inhibit pain . Furthermore, it has been shown to attenuate the acquisition and maintenance of cocaine self-administration, and to reinstate cocaine seeking in rats after injections into the nucleus accumbens .
Análisis Bioquímico
Biochemical Properties
β-Endorphin (rat) is involved in several biochemical reactions, primarily interacting with mu-opioid receptors. These receptors are G-protein-coupled receptors that mediate the effects of endogenous opioids. The interaction between β-Endorphin (rat) and mu-opioid receptors results in the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This interaction also activates potassium channels and inhibits calcium channels, resulting in hyperpolarization of the cell membrane and reduced neuronal excitability .
Cellular Effects
β-Endorphin (rat) exerts various effects on different cell types and cellular processes. In neurons, it acts as a neurotransmitter and neuromodulator, influencing cell signaling pathways, gene expression, and cellular metabolism. β-Endorphin (rat) can modulate the release of other neurotransmitters, such as dopamine and serotonin, thereby affecting mood and behavior . In immune cells, β-Endorphin (rat) can modulate immune responses by interacting with opioid receptors on these cells, leading to changes in cytokine production and immune cell proliferation .
Molecular Mechanism
The molecular mechanism of β-Endorphin (rat) involves its binding to mu-opioid receptors, which triggers a cascade of intracellular events. Upon binding, β-Endorphin (rat) induces conformational changes in the receptor, leading to the activation of G-proteins. These G-proteins then inhibit adenylate cyclase, reducing cyclic AMP levels. Additionally, β-Endorphin (rat) activates potassium channels and inhibits calcium channels, resulting in decreased neuronal excitability and neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of β-Endorphin (rat) can vary over time. The stability and degradation of β-Endorphin (rat) are influenced by various factors, including enzymatic activity and environmental conditions. Studies have shown that β-Endorphin (rat) can be rapidly degraded by proteolytic enzymes, leading to a decrease in its activity over time . Long-term exposure to β-Endorphin (rat) can result in desensitization of opioid receptors, reducing its efficacy in modulating pain and other physiological processes .
Dosage Effects in Animal Models
The effects of β-Endorphin (rat) in animal models are dose-dependent. At low doses, β-Endorphin (rat) can produce analgesic effects without significant adverse effects. At high doses, it can lead to respiratory depression, sedation, and other toxic effects . The threshold for these effects varies among different animal models, and careful dose optimization is necessary to achieve the desired therapeutic outcomes without causing harm .
Metabolic Pathways
β-Endorphin (rat) is involved in several metabolic pathways, primarily related to its synthesis and degradation. The precursor protein POMC is cleaved by prohormone convertases to produce β-Endorphin (rat). This peptide can be further degraded by proteolytic enzymes into smaller fragments . The metabolic flux and levels of metabolites can be influenced by various factors, including enzyme activity and cellular conditions .
Transport and Distribution
The transport and distribution of β-Endorphin (rat) within cells and tissues are mediated by various transporters and binding proteins. β-Endorphin (rat) can be transported across cell membranes via endocytosis and exocytosis mechanisms. It can also bind to specific transport proteins that facilitate its movement within the cell . The localization and accumulation of β-Endorphin (rat) in different tissues can be influenced by factors such as receptor expression and tissue-specific transport mechanisms .
Subcellular Localization
β-Endorphin (rat) is localized in various subcellular compartments, including secretory granules, endoplasmic reticulum, and Golgi apparatus. The targeting signals and post-translational modifications of β-Endorphin (rat) direct it to specific compartments within the cell . The subcellular localization of β-Endorphin (rat) can influence its activity and function, as it interacts with different biomolecules in these compartments .
Propiedades
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C157H254N42O44S/c1-18-84(11)125(152(237)183-100(45-30-35-62-162)135(220)186-111(72-118(167)209)146(231)192-123(82(7)8)150(235)189-109(70-93-73-168-79-172-93)144(229)179-97(42-27-32-59-159)133(218)176-96(41-26-31-58-158)132(217)171-76-121(212)174-104(157(242)243)52-55-116(165)207)195-153(238)126(85(12)19-2)194-130(215)86(13)173-140(225)110(71-117(166)208)185-134(219)98(43-28-33-60-160)178-143(228)108(69-91-39-24-21-25-40-91)184-141(226)105(65-80(3)4)188-154(239)128(88(15)203)197-151(236)124(83(9)10)193-145(230)106(66-81(5)6)187-149(234)114-46-36-63-199(114)156(241)129(89(16)204)198-138(223)101(51-54-115(164)206)180-147(232)112(77-200)190-136(221)99(44-29-34-61-161)177-137(222)102(53-56-122(213)214)181-148(233)113(78-201)191-155(240)127(87(14)202)196-139(224)103(57-64-244-17)182-142(227)107(68-90-37-22-20-23-38-90)175-120(211)75-169-119(210)74-170-131(216)95(163)67-92-47-49-94(205)50-48-92/h20-25,37-40,47-50,73,79-89,95-114,123-129,200-205H,18-19,26-36,41-46,51-72,74-78,158-163H2,1-17H3,(H2,164,206)(H2,165,207)(H2,166,208)(H2,167,209)(H,168,172)(H,169,210)(H,170,216)(H,171,217)(H,173,225)(H,174,212)(H,175,211)(H,176,218)(H,177,222)(H,178,228)(H,179,229)(H,180,232)(H,181,233)(H,182,227)(H,183,237)(H,184,226)(H,185,219)(H,186,220)(H,187,234)(H,188,239)(H,189,235)(H,190,221)(H,191,240)(H,192,231)(H,193,230)(H,194,215)(H,195,238)(H,196,224)(H,197,236)(H,198,223)(H,213,214)(H,242,243)/t84-,85-,86-,87+,88+,89+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-,124-,125-,126-,127-,128-,129-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZMZNRVPCEDEO-KFHPFRHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C157H254N42O44S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


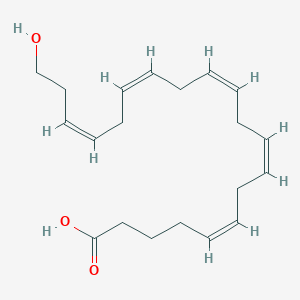
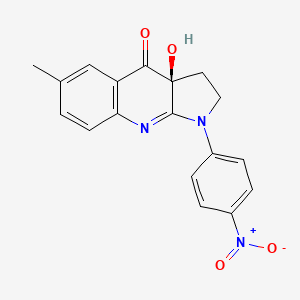
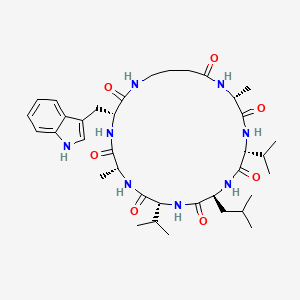
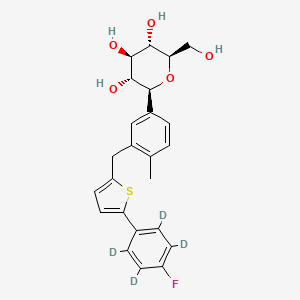
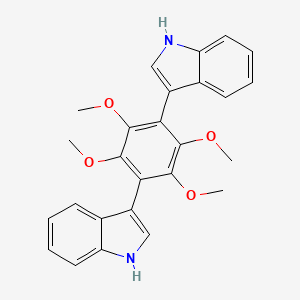
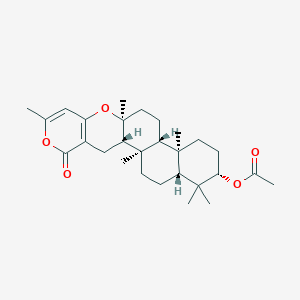

![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B3026309.png)
